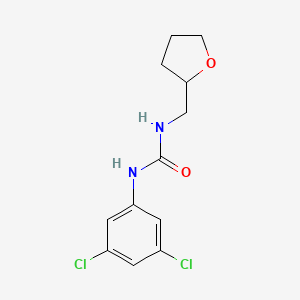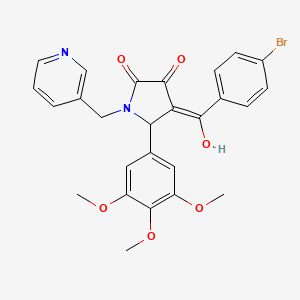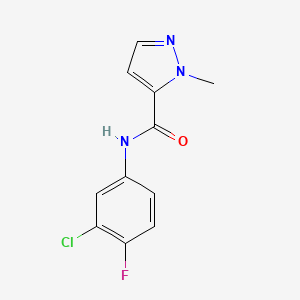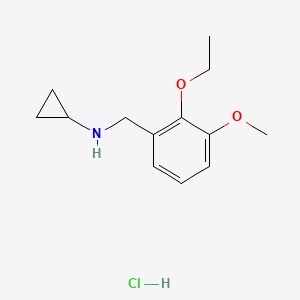![molecular formula C21H16N4O3 B5466750 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5466750.png)
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, GSK-J4, and is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. In recent years, GSK-J4 has gained significant attention due to its potential applications in epigenetic research and the treatment of various diseases.
Wirkmechanismus
GSK-J4 works by inhibiting the 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide enzyme, which is responsible for removing methyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression, and changes in histone methylation can lead to changes in gene expression. By inhibiting this compound, GSK-J4 can lead to changes in histone methylation and potentially be used to treat various diseases.
Biochemical and Physiological Effects:
GSK-J4 has been shown to have significant biochemical and physiological effects. Studies have shown that GSK-J4 can induce differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus by reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of GSK-J4 is its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide, which makes it an attractive compound for epigenetic research. Additionally, GSK-J4 has been shown to be effective in treating various diseases, making it a promising candidate for drug development.
However, there are also limitations to using GSK-J4 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in vivo. Additionally, GSK-J4 can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on GSK-J4. One potential direction is to investigate its potential applications in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to understand the potential toxicity of GSK-J4 and its off-target effects.
Conclusion:
In conclusion, GSK-J4 is a chemical compound that has gained significant attention in recent years due to its potential applications in epigenetic research and the treatment of various diseases. Its potent inhibitory effect on 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide makes it an attractive compound for drug development, but its potential toxicity and off-target effects must be carefully considered. Further research is needed to fully understand the potential applications of GSK-J4 and its limitations.
Synthesemethoden
The synthesis of GSK-J4 involves the reaction of 4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
GSK-J4 has been extensively studied for its potential applications in epigenetic research. Epigenetics is the study of changes in gene expression that do not involve changes to the underlying DNA sequence. 3-methoxy-N-{4-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, which can lead to changes in gene expression.
GSK-J4 has been shown to be a potent inhibitor of this compound, which can lead to changes in gene expression and potentially be used to treat various diseases. Studies have shown that GSK-J4 can inhibit the growth of cancer cells by inducing differentiation and apoptosis. Additionally, GSK-J4 has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-18-6-2-4-15(12-18)20(26)23-17-9-7-14(8-10-17)19-24-21(28-25-19)16-5-3-11-22-13-16/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPKDJGRSHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)

![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)

![2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)